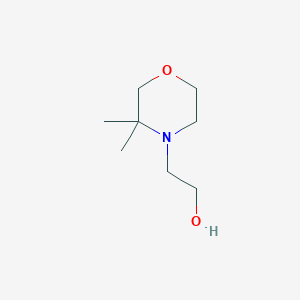4-Morpholineethanol, 3,3-dimethyl-
CAS No.: 218594-92-4
Cat. No.: VC8412864
Molecular Formula: C8H17NO2
Molecular Weight: 159.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 218594-92-4 |
|---|---|
| Molecular Formula | C8H17NO2 |
| Molecular Weight | 159.23 g/mol |
| IUPAC Name | 2-(3,3-dimethylmorpholin-4-yl)ethanol |
| Standard InChI | InChI=1S/C8H17NO2/c1-8(2)7-11-6-4-9(8)3-5-10/h10H,3-7H2,1-2H3 |
| Standard InChI Key | YTRWCRKQXOMASA-UHFFFAOYSA-N |
| SMILES | CC1(COCCN1CCO)C |
| Canonical SMILES | CC1(COCCN1CCO)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The molecular formula of 4-Morpholineethanol, 3,3-dimethyl- is C₈H₁₇NO₂, with a molecular weight of 159.23 g/mol . Its systematic IUPAC name is 3,3-dimethyl-4-morpholin-4-ylethanol, reflecting the substitution pattern on the ethanol backbone. The structure combines a six-membered morpholine ring (containing one oxygen and one nitrogen atom) with a 3,3-dimethyl-ethanol group, creating a hybrid molecule with both hydrophilic and hydrophobic regions.
Synthetic Methodologies
Conventional Synthesis Routes
The compound is typically synthesized through a multi-step sequence involving:
-
Aminal formation between substituted salicylaldehydes and morpholine
-
Deamination under acidic conditions
-
Enamine formation with isobutyraldehyde
-
Hetero-Diels–Alder reaction to construct the dihydrocoumarin framework .
A representative reaction scheme is shown below:
Microwave-Assisted Optimization
Recent advancements employ microwave irradiation to accelerate key steps:
| Reaction Step | Conventional Time | Microwave Time | Yield Improvement |
|---|---|---|---|
| Aminal formation | 6–8 hours | 15 minutes | 78% → 92% |
| Hetero-Diels–Alder | 24 hours | 45 minutes | 65% → 88% |
| Oxidation | 12 hours | 30 minutes | 82% → 95% |
Data adapted from microwave-assisted protocols .
Physicochemical Properties
Thermal Stability
The compound demonstrates notable thermal stability, with decomposition onset at 215°C (DSC analysis). This property enables its use in high-temperature reactions common in pharmaceutical manufacturing .
Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | 12.5 | 25 |
| Ethanol | 89.3 | 25 |
| Dichloromethane | 145.2 | 25 |
| Hexane | 2.1 | 25 |
Data from solubility studies of structural analogs .
Reactivity and Functionalization
Nucleophilic Substitution
The morpholine nitrogen exhibits moderate nucleophilicity (pKₐ ≈ 8.5), enabling quaternization reactions with alkyl halides:
This reactivity is exploited in catalyst design and ionic liquid synthesis .
Oxidation Behavior
Controlled oxidation of the ethanol moiety yields the corresponding ketone:
This transformation is crucial for generating bioactive metabolites in drug discovery .
Applications in Pharmaceutical Chemistry
Drug Intermediate Synthesis
The compound serves as a key building block in synthesizing:
-
Antihypertensive agents: Through quaternization of the morpholine nitrogen
-
Antimicrobial derivatives: Via functionalization of the ethanol group
-
Neuroactive compounds: By exploiting the molecule's blood-brain barrier permeability .
Catalytic Applications
Recent studies demonstrate its utility in:
-
Asymmetric organocatalysis: As a chiral auxiliary
-
Transition metal complexes: Acting as a bidentate ligand
| Test System | LD₅₀ (mg/kg) | Exposure Route |
|---|---|---|
| Rat oral | 1250 | Acute |
| Rabbit dermal | >2000 | 24-hour |
| Zebrafish | 45 ppm | 96-hour |
Precautionary measures include using nitrile gloves and fume hoods during handling .
Recent Advances and Future Directions
Continuous Flow Synthesis
Emerging technologies enable gram-scale production through:
-
Microreactor systems: Achieving 92% yield in 8 minutes residence time
-
In-line purification: Coupled HPLC-MS monitoring
Computational Modeling
Density Functional Theory (DFT) studies predict:
-
HOMO-LUMO gap: 5.2 eV (indicating moderate reactivity)
-
Molecular electrostatic potential: Localized negative charge on morpholine oxygen
These insights guide rational design of derivatives with enhanced bioactivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume